![molecular formula C9H17N3 B12541952 2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepin-10-amine CAS No. 143452-66-8](/img/structure/B12541952.png)
2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepin-10-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepin-10-amine is a bicyclic nitrogen-containing compound with the molecular formula C9H16N2. It is also known as 1,5-diazabicyclo[5.4.0]undec-5-ene (DBU) and is widely used in organic synthesis due to its strong basicity and nucleophilicity .
準備方法
Synthetic Routes and Reaction Conditions
2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepin-10-amine can be synthesized through various methods. One common method involves the reaction of 1,8-diaminooctane with formaldehyde under acidic conditions, followed by cyclization to form the bicyclic structure . Another method involves the reduction of pyrimidine derivatives using hydrogenation catalysts .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The process typically includes the use of high-pressure hydrogenation and advanced purification techniques such as distillation and crystallization .
化学反応の分析
Types of Reactions
2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepin-10-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions with halides and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used.
Major Products
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated products.
科学的研究の応用
2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepin-10-amine has a wide range of applications in scientific research:
Chemistry: Used as a strong base and nucleophile in organic synthesis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepin-10-amine involves its ability to act as a strong base and nucleophile. It can deprotonate acidic protons and participate in nucleophilic substitution reactions. Its molecular targets include various electrophilic centers in organic molecules, and it can influence biochemical pathways by modifying the structure and function of biomolecules .
類似化合物との比較
Similar Compounds
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): Similar structure but different reactivity.
1,5-Diazabicyclo[4.3.0]non-5-ene (DBN): Another bicyclic nitrogen compound with different basicity and nucleophilicity.
Tetramethylguanidine (TMG): A strong base with a different structure but similar applications.
Uniqueness
2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepin-10-amine is unique due to its high basicity and nucleophilicity, making it highly effective in various organic synthesis reactions. Its bicyclic structure provides stability and reactivity that are advantageous in both laboratory and industrial settings .
特性
CAS番号 |
143452-66-8 |
|---|---|
分子式 |
C9H17N3 |
分子量 |
167.25 g/mol |
IUPAC名 |
2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepin-10-amine |
InChI |
InChI=1S/C9H17N3/c10-8-4-1-2-6-12-7-3-5-11-9(8)12/h8H,1-7,10H2 |
InChIキー |
HJPRZVOOWRIHNV-UHFFFAOYSA-N |
正規SMILES |
C1CCN2CCCN=C2C(C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


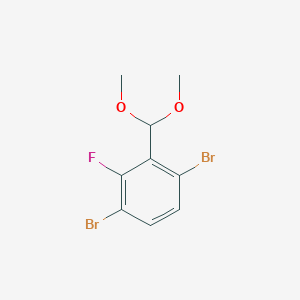
![N-Cyclopropyl-3-[2-(trifluoromethyl)phenyl]but-2-enamide](/img/structure/B12541875.png)

![Benzoic acid, 3-[3-[4-(1-methylethoxy)phenyl]-2-oxo-1-imidazolidinyl]-](/img/structure/B12541889.png)
![4-{[3-(4-Amino-3-methylphenyl)propyl]amino}butanamide](/img/structure/B12541890.png)
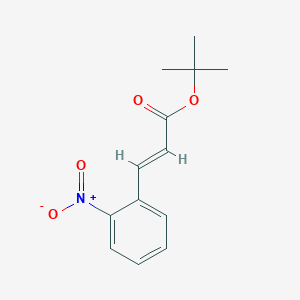
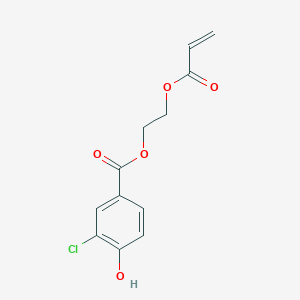
![4,5-Bis[(thiiran-2-yl)disulfanyl]-1,3-dithiolane](/img/structure/B12541905.png)


![Cyclohexyl[4-(1H-imidazol-5-yl)piperidin-1-yl]methanone](/img/structure/B12541953.png)
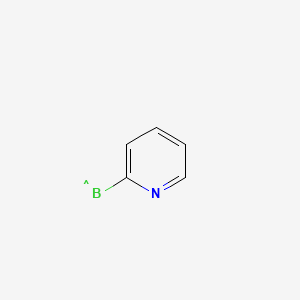
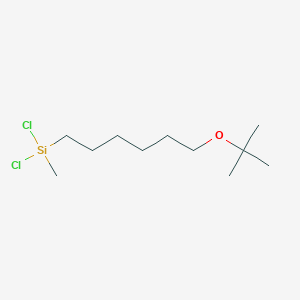
-lambda~5~-phosphane](/img/structure/B12541958.png)
